1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol
Description
1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol (CAS 1156919-54-8) is a heterocyclic compound featuring a pyridine ring substituted with an aminomethyl group at the 3-position and a piperidin-3-ol moiety at the 2-position. Its molecular formula is C₁₁H₁₅N₃O, with a molecular weight of 205.26 g/mol . The compound is synthesized via coupling reactions involving pyridine derivatives and piperidine precursors, as inferred from analogous protocols in and .
Properties
IUPAC Name |
1-[3-(aminomethyl)pyridin-2-yl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-7-9-3-1-5-13-11(9)14-6-2-4-10(15)8-14/h1,3,5,10,15H,2,4,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYKYPATMXCHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both piperidine and pyridine moieties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H19N3O, with a molecular weight of 207.27 g/mol. Its structure includes an aminomethyl group attached to a pyridine ring, contributing to its diverse biological activities.
Biological Activity
This compound has been investigated for various biological activities, primarily focusing on its role as a ligand in biochemical assays and receptor studies. The compound exhibits potential as:
- Anti-tubercular Agent : Research indicates that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM.
- Cytoskeletal Active Compound : It has been identified as a potential inhibitor of Rho kinase, which plays a crucial role in cytoskeletal dynamics and cellular signaling pathways .
- Cancer Therapy : Preliminary studies suggest that it may possess anticancer properties, enhancing cytotoxicity in specific cancer cell lines compared to standard treatments .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Receptor Binding : The compound acts as a ligand, modulating the activity of specific receptors or enzymes, which can lead to inhibition or activation of biochemical pathways.
- Enzymatic Interactions : It may influence the activity of enzymes involved in critical metabolic processes, thereby affecting cellular functions and responses.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 2-(Aminomethyl)piperidine | Piperidine structure with aminomethyl | Different biological activities |
| 4-(Aminomethyl)pyridine | Pyridine structure with aminomethyl | Distinct chemical properties |
| 1-(5-Methylpyridin-2-yl)piperidin-4-ol | Methyl-substituted pyridine with piperidine | Varies in biological activity |
The dual functionality of this compound contributes to its diverse applications in drug development and synthesis.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Anti-Tubercular Activity : A series of novel derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Five compounds demonstrated significant activity, indicating the importance of structural modifications for enhancing potency.
- Cytoskeletal Dynamics : Inhibition assays revealed that compounds related to this compound can affect cell motility and morphology through Rho kinase inhibition, suggesting therapeutic avenues in diseases characterized by aberrant cell movement .
Comparison with Similar Compounds
1-(Pyridin-2-yl)piperidin-3-ol
This compound shares the piperidin-3-ol and pyridine moieties with the target but lacks the 3-aminomethyl substitution. The absence of the amine group reduces its capacity for hydrogen bonding, likely limiting its utility in biological interactions compared to the target compound .
1-[6-(Pyridin-2-yl)-2-(p-tolylamino)pyrimidin-4-yl]piperidin-3-ol
The pyrimidine core introduces two additional nitrogen atoms, which may enhance binding to nucleic acids or enzymes. This compound demonstrated inhibitory activity against Zika virus polymerase, suggesting that the target compound’s piperidin-3-ol group could similarly contribute to antiviral effects .
3-(Aminomethyl)-1-Methylpiperidine
The absence of the pyridine ring eliminates aromatic π-π stacking interactions, which are critical for binding to protein targets.
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid
These modifications contrast with the target’s hydroxyl and aminomethyl groups, which prioritize hydrogen bonding over lipid solubility .
2-Aminopyridin-3-ol
The pyridine-based amine and hydroxyl groups in this compound mirror the target’s substituents but without the piperidine ring. Its documented toxicity (LD₅₀ = 300 mg/kg) underscores the need for careful handling of similar aminopyridine derivatives .
Preparation Methods
Reductive Amination as the Key Step
The predominant method for synthesizing 1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol involves a conventional reductive amination reaction between:
- An aldehyde precursor derived from a pyridin-2-yl methyl aldehyde, and
- A primary amine or piperidin-3-ol derivative.
This process typically proceeds via formation of an imine intermediate, which is then reduced in situ to yield the target amine compound.
Reaction Conditions and Reducing Agents
- Reducing Agents: Sodium borohydride, potassium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride are commonly employed. These agents facilitate smooth reduction of the imine intermediate to the corresponding amine without over-reduction or side reactions.
- Solvents: Protic solvents or solvent mixtures containing at least one protic component are preferred to stabilize intermediates and promote reduction efficiency. Methanol is frequently used.
- One-Pot Technique: The reductive amination can be performed as a one-pot sequence, where the aldehyde and amine are first allowed to form the imine intermediate, followed directly by reduction without isolation of intermediates. This enhances yield and operational simplicity.
Detailed Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of Pyridin-2-yl Aldehyde | From appropriate substituted pyridine precursors | Avoids protection/deprotection steps when using direct reagents |
| 2 | Formation of Imine Intermediate | Condensation of aldehyde with piperidin-3-ol amine | Carried out in methanol or similar solvent |
| 3 | Reduction of Imine to Amine | Sodium borohydride or related hydride reducing agent | In situ reduction preferred for efficiency |
| 4 | Isolation and Purification | Standard organic workup and chromatographic purification | Ensures high purity of final compound |
Additional Notes on Substituent Effects and Variations
- The pyridine ring can bear substituents such as fluorine or chlorine, which may influence reactivity and selectivity during reductive amination.
- The piperidine ring hydroxyl group is typically introduced or retained prior to the reductive amination step to avoid side reactions.
- The process allows for preparation of various derivatives by modifying the substituents on the pyridinyl or piperidinyl moieties, providing versatility for medicinal chemistry applications.
Research Findings and Yield Data
While explicit yield data for this exact compound are limited in open literature, related pyridin-2-yl-methylamine derivatives prepared via reductive amination typically achieve:
- Yields: 60–85% under optimized conditions.
- Purity: >95% after chromatographic purification.
- Stereochemical Control: The (3S) stereochemistry at the piperidin-3-ol position can be controlled by starting from chiral precursors or using chiral catalysts.
Summary Table of Preparation Method Characteristics
| Feature | Description |
|---|---|
| Key Reaction | Reductive amination of pyridin-2-yl aldehyde with piperidin-3-ol amine |
| Reducing Agents | Sodium borohydride, potassium borohydride, sodium cyanoborohydride |
| Solvent | Methanol or protic solvent mixtures |
| Reaction Type | One-pot reductive amination |
| Yield Range | 60–85% (typical for related derivatives) |
| Purification | Chromatographic methods |
| Stereochemistry | Controlled via chiral starting materials or catalysts |
Q & A
Q. What are the limitations of current synthetic routes for scale-up?
- Challenges :
- Low yields : Multi-step reactions (e.g., protection/deprotection) often reduce overall efficiency. Consider one-pot strategies .
- Purification : Column chromatography is impractical for >10 g batches. Switch to recrystallization or continuous flow systems .
- Solutions : Use Design of Experiments (DoE) to optimize parameters (e.g., stoichiometry, catalyst loading) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
